molecular formula C8H15N3 B13522159 n-((4-Methyl-1h-imidazol-2-yl)methyl)propan-1-amine

n-((4-Methyl-1h-imidazol-2-yl)methyl)propan-1-amine

Cat. No.: B13522159
M. Wt: 153.22 g/mol
InChI Key: CPQNCSSJDLUACE-UHFFFAOYSA-N
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Description

N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine is a small organic compound featuring a 4-methyl-substituted imidazole ring linked via a methylene bridge to a linear propan-1-amine chain. The methyl group at the 4-position of the imidazole ring modulates steric and electronic properties, while the propan-1-amine tail provides flexibility and additional basicity due to the terminal amine group. This structural profile suggests applications in medicinal chemistry, particularly as a ligand for biological targets or as an intermediate in drug synthesis.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(5-methyl-1H-imidazol-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-4-9-6-8-10-5-7(2)11-8/h5,9H,3-4,6H2,1-2H3,(H,10,11)

InChI Key

CPQNCSSJDLUACE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC=C(N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic activities.

    Industry: Utilized in the manufacture of pharmaceuticals, pesticides, and other chemical products

Mechanism of Action

The mechanism of action of N-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-(4-Phenyl-1H-imidazol-2-yl)propan-1-amine (CID 43649966)

  • Structure : Replaces the 4-methyl group with a phenyl substituent on the imidazole ring.
  • Synthetic Relevance : Similar synthetic routes (e.g., coupling of amines with imidazole intermediates) are likely shared .

N-[(4-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine Dihydrochloride

  • Structure : Features a branched propan-2-amine chain instead of linear propan-1-amine.
  • Key Differences :
    • Branching reduces conformational flexibility, which may impact binding to target proteins.
    • The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability .

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

  • Structure : Incorporates a pyrimidine ring and fluorophenyl group, increasing molecular complexity.
  • The pyrimidine moiety adds hydrogen-bonding sites, broadening target selectivity .

Intermediate Coupling Strategies

  • Target Compound : Likely synthesized via nucleophilic substitution or reductive amination between 4-methylimidazole derivatives and propan-1-amine precursors.
  • Comparisons :
    • Benzimidazole-Pyrimidine Analogs () : Employ multi-step coupling reactions, starting with o-phenylenediamine and pyrimidine intermediates. This suggests scalability but requires rigorous purification .
    • Nitroimidazole Derivatives () : Utilize DMF-mediated reflux with aromatic amines, highlighting solvent and temperature sensitivities in imidazole functionalization .

Activity Insights

  • Antibacterial Potential: Nitroimidazole derivatives () demonstrate that electron-withdrawing groups (e.g., nitro) enhance antibacterial activity. The methyl group in the target compound may offer less electrophilic activation but better tolerability .
  • Anticancer Applications : Benzimidazole-pyrimidine hybrids () show that imidazole cores paired with aromatic systems inhibit cancer cell proliferation. The target compound’s simpler structure may lack potency but could serve as a lead for optimization .

Biological Activity

n-((4-Methyl-1H-imidazol-2-yl)methyl)propan-1-amine, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3C_7H_{13}N_3, with a molecular weight of approximately 139.20 g/mol. The compound is characterized by the presence of an imidazole ring, which is known for its role in various biological systems.

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the imidazole structure can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameMIC (µg/mL)Activity Against
This compound6S. aureus
Metronidazole8E. coli
Chloramphenicol100S. dysenteriae

The minimum inhibitory concentration (MIC) values for this compound suggest it has comparable efficacy to established antibiotics against certain pathogens .

2. Neuroprotective Effects

Imidazole derivatives have been explored for their neuroprotective properties. Specifically, compounds similar to this compound have shown promise in protecting dopaminergic neurons from degeneration.

Case Study: Neuroprotection in Dopaminergic Neurons
In a study involving induced pluripotent stem cells (iPSCs), this compound demonstrated the ability to promote neuronal survival and function, suggesting its potential application in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

1. Dopamine Receptors

Research has highlighted that imidazole derivatives can selectively activate dopamine receptors, particularly the D3 receptor. This selectivity may underlie the neuroprotective and psychoactive effects observed in certain experimental models .

2. Antibacterial Mechanism

The antimicrobial action of imidazole compounds is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis, leading to cell death .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological data is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is necessary to fully elucidate its safety profile.

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